3-Hydroxycyclobut-2-en-1-one

Organic synthesis Building block procurement Squaric acid intermediates

3-Hydroxycyclobut-2-en-1-one (CAS 78675-98-6), also referred to as squaraine, is a four-membered cyclic vinylogous acid with the molecular formula C₄H₄O₂ and a molecular weight of 84.07 g/mol. It is the enol tautomer of 1,3-cyclobutanedione (CAS 15506-53-3), existing in solution as the less stable tautomeric form within a dynamic equilibrium that strongly favors the diketo isomer.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 78675-98-6
Cat. No. B1251123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycyclobut-2-en-1-one
CAS78675-98-6
Synonymssquaraine
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC1C(=CC1=O)O
InChIInChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1,5H,2H2
InChIKeyIHXWECHPYNPJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycyclobut-2-en-1-one (CAS 78675-98-6): Chemical Identity, Tautomeric Nature, and Procurement-Relevant Characteristics


3-Hydroxycyclobut-2-en-1-one (CAS 78675-98-6), also referred to as squaraine, is a four-membered cyclic vinylogous acid with the molecular formula C₄H₄O₂ and a molecular weight of 84.07 g/mol [1]. It is the enol tautomer of 1,3-cyclobutanedione (CAS 15506-53-3), existing in solution as the less stable tautomeric form within a dynamic equilibrium that strongly favors the diketo isomer [1][2]. The compound melts at 119–120 °C with a density of 1.12 g/cm³ and carries a predicted acid dissociation constant (pKa, strongest acidic) of 7.56, classifying it among moderately acidic vinylogous acids [1][2]. This tautomeric relationship is the foundational characteristic that governs its procurement rationale: the free enol form is inherently metastable, making salt formation or in situ generation from the more stable diketo tautomer or its derivatives the practical approach for both storage and synthetic deployment.

Why 3-Hydroxycyclobut-2-en-1-one Cannot Be Interchanged with 1,3-Cyclobutanedione, Squaric Acid, or Semisquaric Acid in Research and Industrial Workflows


Despite sharing the C₄ core scaffold, 3-hydroxycyclobut-2-en-1-one is chemically non-interchangeable with its closest structural analogs for three quantitative reasons. First, the free dione tautomer (1,3-cyclobutanedione) decomposes at room temperature, whereas the corresponding 3-hydroxy-2-cyclobuten-1-one salts are bench-stable solids [1]. Second, the compound differs from squaric acid by a single carbonyl reduction, shifting the pKa from strongly acidic (1.5) to near-physiological (7.56), which fundamentally alters solubility, salt speciation, and nucleophilic reactivity [2]. Third, the compound occupies a unique position in the ketene dimer stability hierarchy: it is the thermodynamically least stable dimer, meaning it cannot be replaced by diketene or cyclobutane-1,3-dione in applications that require a pre-installed hydroxyl handle for downstream condensation chemistry [3]. Procurement decisions must therefore be governed by the specific functional group complement and stability profile required by the target application.

Quantitative Differentiation Evidence: 3-Hydroxycyclobut-2-en-1-one vs. Closest Analogs


Room-Temperature Bench Stability of 3-Hydroxy-2-cyclobuten-1-one Salts vs. 1,3-Cyclobutanedione Decomposition

The 3-hydroxy-2-cyclobuten-1-one diethylammonium salt is a stable, isolable solid with a melting point of 93–94 °C, obtained in 79.2% yield (HPLC purity 93.7%) directly from 1,3-cyclobutanedione [1]. By contrast, 1,3-cyclobutanedione itself decomposes at room temperature, making the salt the only practical solid form for ambient-temperature storage and handling [1]. An alternative salt prepared from triketene was obtained in 57% yield, demonstrating a viable multi-feedstock route [1].

Organic synthesis Building block procurement Squaric acid intermediates

Acidity Profile (pKa) of 3-Hydroxycyclobut-2-en-1-one vs. Squaric Acid and Semisquaric Acid

The predicted pKa (strongest acidic) of 3-hydroxycyclobut-2-en-1-one is 7.56 (ChemAxon) [1]. This stands in marked contrast to the two oxocarbon acids most commonly considered alongside it: squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione, CAS 2892-51-5) has pKa₁ = 1.5 and pKa₂ = 3.4 [2], while semisquaric acid (3-hydroxy-3-cyclobutene-1,2-dione, CAS 31876-38-7) has a predicted pKa of approximately 0.21 .

Bioconjugation Salt formation pH-dependent reactivity

Thermochemical Stability Ranking Among Ketene Dimers: 3-Hydroxycyclobut-2-enone as the Least Stable Dimer

CBS-Q multilevel theoretical calculations on 20 cyclic structures established that diketene is thermodynamically favored over cyclobutane-1,3-dione, which in turn is favored over its enol tautomer 3-hydroxycyclobut-2-enone [1]. The enol form was found to be the least stable dimer, with its reported experimental detection in solution attributed to solvent stabilization effects [1]. The solid-state enthalpy of formation for the diketo form (1,3-cyclobutanedione) is ΔfH°solid = –260 kJ/mol [2].

Reaction thermodynamics Ketene dimerization Process scale-up

Salt-Mediated Synthetic Route to Squaric Acid: Avoidance of Carcinogenic Hexachlorobutadiene vs. Traditional Routes

The 3-hydroxy-2-cyclobuten-1-one salt route to squaric acid proceeds via halogenation followed by hydrolysis, entirely bypassing the carcinogenic feedstock hexachloro-1,3-butadiene required by conventional industrial syntheses [1]. The patent reports a 79.2% yield for salt formation from cyclobutanedione and a 57% yield from triketene [1]. By comparison, the moniliformin (semisquaric acid) route yields 70% squaric acid via bromination/hydrolysis, but moniliformin availability is severely limited [1]. Other routes using hexachlorobutadiene suffer from modest yields and require extreme reflux ratios and special safety measures [1].

Process chemistry Green chemistry Squaric acid manufacturing

Squaraine vs. Croconaine Dye Cores: Lower Diradical Character Enables More Predictable TD-DFT Absorption Modeling

A comparative computational study of squaraine dyes (built on the 3-hydroxycyclobut-2-enone core) versus croconate dyes (five-membered ring analogs) revealed that squaraines possess systematically lower diradical character [1]. This translates into superior predictability of absorption properties: TD-DFT calculations using B3LYP/6-311G(d,p) yield a linear correlation with experimental data of R² = 0.96 for symmetric squaraines (R² = 0.961 for unsymmetric squaraines) after solvent inclusion, whereas croconate dyes show larger, non-systematic deviations across all tested functionals [1]. Croconate dyes exhibit absorption maxima above 750 nm (NIR), attributed to their larger diradical character, while squaraine dyes operate in the 630–670 nm region [1].

Near-infrared dyes Computational dye design Photophysical properties

Evidence-Backed Application Scenarios Where 3-Hydroxycyclobut-2-en-1-one (or Its Salts) Offers Verifiable Selection Advantages


Ambient-Temperature Storage and Handling of a Cyclobutenone Synthon for Multi-Step Synthesis

When a synthetic route requires a 3-hydroxycyclobut-2-enone intermediate but laboratory infrastructure lacks cold-chain storage (–20 °C or below), the diethylammonium salt (mp 93–94 °C) should be procured rather than 1,3-cyclobutanedione, which decomposes at room temperature [1]. The salt enables weighing and transfer on the open bench without special precautions and can be used directly as a squaric acid precursor, as demonstrated by the 79.2% isolated yield from the dione [1].

Squaric Acid Production via a Carcinogen-Free, Diketene-Derived Route

Industrial squaric acid manufacturers seeking to eliminate hexachlorobutadiene from their supply chain can adopt the 3-hydroxy-2-cyclobuten-1-one salt route [1]. The salt is produced from diketene-derived feedstocks (3-acetoxy-2-cyclobuten-1-one or 1,3-cyclobutanedione) and halogenated/hydrolyzed to squaric acid in good yield and purity, avoiding the extreme reflux ratios, special safety measures, and carcinogen handling costs of traditional processes [1].

Design of Serum Albumin Fluorescent Probes Operating at Physiological pH

The near-neutral pKa of 7.56 for 3-hydroxycyclobut-2-en-1-one [1] means that squaraine dyes derived from this scaffold are predominantly neutral at physiological pH, whereas probes built on squaric acid (pKa₁ = 1.5) or semisquaric acid (pKa ≈ 0.21) are fully ionized [2]. This neutrality facilitates passive membrane permeability and minimizes non-specific electrostatic interactions with serum proteins, making 3-hydroxycyclobut-2-en-1-one the preferred core for intracellular or in vivo fluorescence probe development.

Computational Pre-Screening of NIR Dye Candidates with Quantitative Structure-Property Predictability

For computational chemistry teams building predictive models for dye absorption, the squaraine scaffold (3-hydroxycyclobut-2-enone core) provides a TD-DFT correlation coefficient of R² = 0.96 against experimental data [1]. This is quantitatively superior to the croconate scaffold, where the larger diradical character produces non-systematic deviations that undermine computational screening reliability [1]. Teams should prioritize the squaraine scaffold when the project goal is a computationally tractable dye series with absorption in the 630–670 nm window.

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